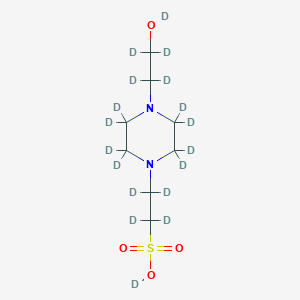

HEPES-d18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O4S |

|---|---|

Molecular Weight |

256.42 g/mol |

IUPAC Name |

deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)piperazin-1-yl]ethanesulfonate |

InChI |

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,11D/hD |

InChI Key |

JKMHFZQWWAIEOD-MMODJCGESA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

HEPES-d18: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of Deuterated HEPES

HEPES-d18 is the deuterium-labeled form of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic organic chemical buffering agent widely used in biological and biochemical research.[1][2] The substitution of 18 hydrogen atoms with deuterium isotopes makes this compound a valuable tool in various analytical techniques, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] Its chemical and physical properties are very similar to its non-deuterated counterpart, allowing it to be used as a tracer in biological systems without significantly altering cellular processes.[1][2]

Chemical and Physical Properties

This compound shares the fundamental zwitterionic and buffering characteristics of HEPES, effective in maintaining pH in the range of 6.8 to 8.2.[1][2] The key distinction of this compound is its increased molecular weight due to the presence of deuterium, which allows for its differentiation from endogenous, non-labeled compounds in analytical assays.[2]

| Property | Value | Reference |

| Chemical Formula | C₈D₁₈N₂O₄S | [3][4] |

| Molecular Weight | 256.42 g/mol | [3][5] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% | [3] |

| Appearance | White to off-white solid | [2] |

| pKa (of HEPES at 25°C) | 7.45 - 7.65 | [6] |

| Useful pH Range (of HEPES) | 6.8 - 8.2 | [1][2] |

| Melting Point (of HEPES) | >234-238°C | [7] |

| Solubility in Water | 100 mg/mL (requires sonication) | [2] |

| Storage Temperature | Room temperature, protected from light and moisture | [3][4] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods.[2] In mass spectrometry, the known concentration of this compound is added to a sample, and its signal is used to normalize the signal of the analyte of interest, correcting for variations in sample preparation and instrument response. This stable isotope-labeled standard is ideal for such applications due to its co-elution with the non-labeled analyte and similar ionization efficiency, leading to more accurate and precise quantification.[2]

In biomolecular NMR, deuterated compounds like this compound can be used to reduce the complexity of proton NMR spectra, allowing for the clearer observation of signals from the molecule of interest.[3][4]

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a target analyte in a biological matrix.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

2. Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.

-

Add a fixed concentration of the this compound internal standard to each calibration standard.

3. Sample Preparation:

-

To the unknown biological samples, add the same fixed concentration of the this compound internal standard as was added to the calibration standards.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

4. LC-MS Analysis:

-

Inject the prepared calibration standards and unknown samples onto an appropriate liquid chromatography (LC) system coupled to a mass spectrometer (MS).

-

Develop an LC method to chromatographically separate the analyte and the internal standard.

-

Set up the mass spectrometer to monitor for specific precursor and product ions of both the analyte and this compound (Selected Reaction Monitoring or SRM).

5. Data Analysis:

-

For each injection, calculate the peak area ratio of the analyte to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

As a versatile and reliable internal standard, this compound plays a crucial role in ensuring the accuracy and reproducibility of quantitative analytical studies essential for modern research and drug development.

References

- 1. HEPES | 7365-45-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HEPES (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3786-0.25 [isotope.com]

- 4. HEPES (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. This compound | C8H18N2O4S | CID 71309498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HEPES (cell culture grade) - Products - Hopax Fine Chemicals [hopaxfc.com]

- 7. HEPES - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of HEPES-d18

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and analysis of HEPES-d18 (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid-d18), a deuterated analog of the widely used biological buffer, HEPES. Given its importance in minimizing proton-related background signals in biomolecular Nuclear Magnetic Resonance (NMR) studies, particularly with large proteins, a thorough understanding of its synthesis and isotopic purity is critical for researchers.[1][2]

While specific, publicly available protocols for the complete synthesis of this compound are scarce, likely due to proprietary commercial processes, this document outlines a chemically logical synthetic pathway based on the known synthesis of unlabeled HEPES and standard deuteration methodologies. Furthermore, it provides detailed experimental protocols for the rigorous determination of its isotopic purity using modern analytical techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for commercially available this compound, providing a benchmark for its chemical and isotopic properties.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₈D₁₈N₂O₄S |

| Molecular Weight | 256.42 g/mol |

| Appearance | White crystalline powder |

| Unlabeled CAS No. | 7365-45-9 |

| Labeled CAS No. | 203805-87-2 |

Source: Data compiled from commercial supplier specifications.

Table 2: Isotopic Purity Specifications

| Parameter | Specification | Analytical Method(s) |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR |

| Chemical Purity | ≥ 98% | HPLC, NMR |

Source: Data compiled from commercial supplier specifications.

Proposed Synthesis of this compound

The synthesis of this compound involves the preparation of fully deuterated precursors, followed by their condensation to form the final product. The following proposed pathway adapts the known synthesis of unlabeled HEPES.

Logical Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Reaction 1: Synthesis of N-(2-Hydroxyethyl)piperazine-d12

This step involves the reaction of piperazine-d8 with ethylene oxide-d4. The use of deuterated starting materials is crucial. Piperazine-d8 can be synthesized through catalytic deuteration of piperazine in D₂O under high pressure and temperature, or by reduction of piperazine-2,3,5,6-tetraone with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). Ethylene oxide-d4 is also commercially available.

Reaction 2: Synthesis of this compound

N-(2-Hydroxyethyl)piperazine-d12 is then reacted with a deuterated sulfonating agent, such as sodium 2-chloroethanesulfonate-d4, in an aqueous solution. The reaction mixture is heated to drive the N-alkylation. The pH is carefully controlled during the reaction. Following the reaction, the product is purified, which may involve crystallization. An important final step is to exchange any remaining labile protons with deuterium by dissolving the product in D₂O and lyophilizing. This ensures the hydroxyl and sulfonate protons are also deuterated, leading to this compound.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter and is typically determined by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity Analysis Workflow

Caption: Workflow for isotopic purity determination.

Protocol 1: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This method quantifies the distribution of all isotopologues (from d0 to d18).

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the different isotopologues.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 230-260).

-

Resolution: Set the instrument to a high resolution (e.g., >60,000) to distinguish between the isotopic peaks.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the sample.

-

Identify the ion signals corresponding to the protonated molecules of each isotopologue, from the unlabeled [M+H]⁺ to the fully deuterated [M-d18+H]⁺.

-

Integrate the peak area for each isotopologue.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Sum of intensities of deuterated isotopologues) / (Sum of intensities of all isotopologues) ] x 100

-

A more precise "atom % D" can be calculated by taking a weighted average of the deuterium content of each isotopologue.

-

Protocol 2: Isotopic Purity and Positional Information by Deuterium (²H) NMR

²H NMR provides direct observation of the deuterium nuclei and can confirm the positions of deuteration.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a protonated solvent (e.g., DMSO, not DMSO-d6) to avoid a large solvent deuterium signal.

-

Use a standard 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

-

Experiment: A simple one-pulse deuterium experiment.

-

Parameters:

-

A 90° pulse width should be calibrated.

-

A sufficient relaxation delay (e.g., 5 seconds) should be used for quantitative analysis.

-

Proton decoupling is generally not necessary.

-

-

-

Data Analysis:

-

Acquire the ²H NMR spectrum.

-

The chemical shifts of the deuterium signals should correspond to the chemical shifts of the protons in an unlabeled HEPES ¹H NMR spectrum.

-

The absence of significant signals in regions where protons would be expected confirms a high level of deuteration.

-

Integration of the deuterium signals can provide a relative measure of deuteration at different positions, although absolute quantification by ²H NMR can be challenging. The primary utility is for confirming the locations of deuterium labeling.

-

By combining the quantitative power of HRMS with the positional information from ²H NMR, researchers can be highly confident in the isotopic purity and structural integrity of their this compound buffer, ensuring the quality and reliability of their subsequent experiments.

References

A Technical Guide to the Physical Characteristics of Deuterated HEPES (HEPES-d18)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of deuterated 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES-d18). It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize or are considering the use of this deuterated buffer in their experimental workflows, particularly in the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

HEPES is a zwitterionic organic chemical buffering agent widely used in biological and biochemical research to maintain a stable pH.[1] The deuterated form, this compound, in which the 18 non-exchangeable hydrogen atoms are replaced with deuterium, is of particular importance in sensitive analytical techniques where the reduction of proton signals from the solvent and buffer is critical. This guide details the key physical properties of this compound, provides experimental protocols for their determination, and illustrates its application in the context of studying cellular signaling pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are essential for the preparation of buffer solutions and for understanding the behavior of the buffer in various experimental settings.

General Properties

| Property | Value | Reference |

| Synonyms | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid-d18 | [2] |

| Empirical Formula | C₈D₁₈N₂O₄S | [3] |

| Molecular Weight | 256.42 g/mol | [3] |

| Physical Form | Solid, white to off-white powder | [4] |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

pH Buffering Characteristics

| Property | Value | Reference |

| pKa of non-deuterated HEPES (25 °C) | ~7.5 | [][6] |

| Expected pKa of Deuterated HEPES (this compound) | ~7.9 - 8.1 (estimated) | [7][8] |

| Buffering Range | pH 6.8 - 8.2 | [4] |

Solubility and Stability

| Property | Value | Reference |

| Solubility in Water | 100 mg/mL | [4] |

| Storage (Solid) | Store at room temperature, away from light and moisture. | [3] |

| Storage (Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months.[4] | |

| Stability | Aqueous solutions are sensitive to light and can produce hydrogen peroxide upon prolonged exposure.[9] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical characteristics of deuterated HEPES.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Materials:

-

This compound

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Standardized hydrochloric acid (HCl) in D₂O (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) in D₂O (e.g., 0.1 M)

-

pH meter with a glass electrode calibrated for use in D₂O

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a solution of this compound in D₂O of a known concentration (e.g., 10 mM).

-

Calibrate the pH meter using standard buffer solutions prepared in D₂O.

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

If the pKa is expected to be in the basic range, add a known excess of standardized HCl in D₂O to fully protonate the this compound.

-

Begin stirring the solution and record the initial pH.

-

Titrate the solution with the standardized NaOH in D₂O, adding small, precise volumes (e.g., 0.1 mL increments).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines the determination of the aqueous solubility of this compound using the shake-flask method.

Materials:

-

This compound

-

Deuterium oxide (D₂O)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of solid this compound to a known volume of D₂O in a sealed flask.

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Centrifuge the sample to remove any remaining suspended solids.

-

Accurately dilute a known volume of the clear supernatant with D₂O.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Applications in Signaling Pathway Analysis

Deuterated HEPES is a critical component in biomolecular NMR studies aimed at elucidating the structure, dynamics, and interactions of proteins involved in cellular signaling pathways. The primary advantage of using this compound is the significant reduction of the proton signal from the buffer, which would otherwise obscure the signals from the protein of interest.

G-Protein Coupled Receptor (GPCR) Signaling

NMR spectroscopy has emerged as a powerful tool for investigating the conformational dynamics of GPCRs, which play a central role in signal transduction.[10][11] Studies often involve the use of stable-isotope labeled receptors to probe structural changes upon ligand binding and interaction with downstream signaling partners.[10] The use of a deuterated buffer system, including this compound, is crucial in these experiments to minimize background proton signals and enhance the detection of signals from the labeled protein.

References

- 1. HEPES 缓冲液 [sigmaaldrich.com]

- 2. HEPES (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3786-0.25 [isotope.com]

- 3. HEPES (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. HEPES for buffer solutions [itwreagents.com]

- 7. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.tru.ca [faculty.tru.ca]

- 9. Characteristics and Preservation Guidelines of Biological Buffer HEPES [vacutaineradditives.com]

- 10. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Illuminating GPCR signaling mechanisms by NMR spectroscopy with stable-isotope labeled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Isotopic Shift: A Technical Guide to HEPES-d18 Molecular Weight and Exact Mass

For researchers, scientists, and drug development professionals, understanding the precise molecular characteristics of stable isotope-labeled compounds is paramount for rigorous and reproducible experimental design. This technical guide provides an in-depth analysis of the molecular weight and exact mass of HEPES and its deuterated analog, HEPES-d18, detailing the mass shift and the methodologies for their determination.

Quantitative Data Summary

The incorporation of eighteen deuterium atoms in the this compound molecule results in a significant and predictable increase in its molecular weight and exact mass. The following table summarizes these key quantitative values.

| Property | HEPES | This compound | Mass Shift |

| Molecular Formula | C₈H₁₈N₂O₄S | C₈D₁₈N₂O₄S | - |

| Average Molecular Weight ( g/mol ) | 238.31[1][2][3][4][5][6] | 256.42[7][8][9][10][11][12][13] | +18.11 |

| Monoisotopic (Exact) Mass (Da) | 238.1038 | 256.21170966[8] | +18.1079 |

Understanding the Mass Shift

The observed mass shift between HEPES and this compound is a direct consequence of the replacement of 18 protium (¹H) atoms with 18 deuterium (²H or D) atoms. While for many calculations, the atomic weight of hydrogen is approximated as 1 g/mol and deuterium as 2 g/mol , the precise masses of their most abundant isotopes are 1.007825 Da and 2.014102 Da, respectively. This difference in the mass defect of the isotopes accounts for the precise mass shift observed in high-resolution mass spectrometry.

Experimental Determination of Molecular Weight and Exact Mass

The determination of molecular weight and, more precisely, the exact mass of molecules like HEPES and this compound is primarily accomplished using mass spectrometry (MS).

Methodology: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, are capable of measuring the mass-to-charge ratio (m/z) of an ion with high accuracy and precision, allowing for the determination of the exact mass.

Experimental Protocol Outline:

-

Sample Preparation: A dilute solution of the analyte (HEPES or this compound) is prepared in a suitable solvent, often a mixture of water, methanol, or acetonitrile, sometimes with a small amount of acid (e.g., formic acid) to promote ionization.

-

Ionization: The sample solution is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like HEPES, minimizing fragmentation. In ESI, a high voltage is applied to the liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The generated ions are then guided into the mass analyzer. In a TOF analyzer, ions are accelerated by an electric field and travel through a field-free drift tube. The time it takes for an ion to reach the detector is proportional to the square root of its m/z. Lighter ions travel faster and reach the detector sooner than heavier ions. By measuring the flight times, the m/z of the ions can be determined with high accuracy.

-

Detection and Data Analysis: The detector records the arrival of the ions, generating a mass spectrum which plots ion intensity versus m/z. The peak corresponding to the intact molecule (the molecular ion) is used to determine the exact mass. For HEPES and this compound, these would typically be observed as the protonated molecules, [M+H]⁺. The exact mass is calculated from the m/z value of the monoisotopic peak, which is the peak corresponding to the molecule containing the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

Application of this compound as an Internal Standard

This compound is frequently utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its chemical properties are nearly identical to unlabeled HEPES, meaning it behaves similarly during sample preparation and chromatographic separation. However, its distinct mass allows it to be differentiated by the mass spectrometer.

Below is a diagram illustrating the workflow of using this compound as an internal standard in a typical LC-MS experiment for the quantification of an analyte.

This workflow demonstrates how the addition of a known quantity of this compound at the beginning of the sample preparation process allows for the correction of variability in extraction efficiency and instrument response, leading to more accurate and precise quantification of the target analyte.

References

- 1. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Exact mass measurement of polar organic molecules at low resolution using electrospray ionization and a quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Molecular Weight [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 8. scribd.com [scribd.com]

- 9. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ionsource.com [ionsource.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Understanding the pKa of HEPES-d18 for pH Buffering

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of HEPES-d18, with a specific focus on its acid dissociation constant (pKa) and its application as a pH buffer in research and drug development. The document outlines the theoretical basis for the effect of deuteration on pKa, presents experimental protocols for its determination, and discusses the implications for its use in sensitive experimental systems.

Introduction to HEPES and its Deuterated Analog

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used in cell culture and other biological research.[1][2] It is one of the twenty "Good's buffers," which are valued for their compatibility with biological systems.[3] HEPES is particularly effective at maintaining physiological pH in the range of 6.8 to 8.2, even with changes in carbon dioxide concentration.[1][2]

This compound is the deuterated isotopologue of HEPES, where 18 hydrogen atoms have been replaced with deuterium.[4] This isotopic labeling makes it a valuable tool in various analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), where it can be used as an internal standard for quantitative analysis or as a tracer to study metabolic pathways.[4]

The Concept of pKa and its Importance in Buffering

The pKa is the negative logarithm of the acid dissociation constant (Ka) of a solution. It is the pH at which a chemical species is 50% protonated and 50% deprotonated. For a buffer, the pKa represents the pH at which it has its maximum buffering capacity. The effective buffering range for a given buffer is generally considered to be pKa ± 1 pH unit.

Understanding the precise pKa of a buffering agent is critical for several reasons:

-

Accurate pH Control: Ensuring the experimental medium is maintained at the optimal pH for cellular or enzymatic activity.

-

Reproducibility: Consistent pH buffering is essential for the reproducibility of experiments.

-

Interpretation of Results: The ionization state of both the buffer and the molecules under investigation can influence experimental outcomes.

The Deuterium Isotope Effect on the pKa of HEPES

In general, replacing hydrogen with deuterium tends to decrease the acidity of an acid, resulting in a higher pKa value.[5][6] This is primarily due to the lower zero-point energy of a C-D bond compared to a C-H bond, which makes the C-D bond stronger and less likely to be broken. For amines, deuteration consistently increases their basicity (i.e., increases the pKa of their conjugate acids).[7][8][9]

The magnitude of the change in pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)) for many organic acids is typically in the range of 0.2 to 0.7.[5][10] Given that the pKa of HEPES in H₂O is approximately 7.5, it is reasonable to expect the pKa of this compound in D₂O to be slightly higher.

The logical relationship of the deuterium isotope effect on the pKa of HEPES can be visualized as follows:

Quantitative Data Summary

The following table summarizes the known and expected physicochemical properties of HEPES and this compound.

| Property | HEPES | This compound | Reference(s) |

| Molecular Formula | C₈H₁₈N₂O₄S | C₈D₁₈N₂O₄S | [2],[4] |

| Molecular Weight | 238.30 g/mol | 256.42 g/mol | [2],[4] |

| pKa (at 25 °C) | ~7.5 | Expected to be > 7.5 (Estimated) | [2][11][12] |

| Effective Buffering Range | pH 6.8 - 8.2 | Expected to be slightly higher than HEPES | [2][4] |

| Primary Applications | pH buffering in biological systems | Internal standard, tracer studies | [2],[4] |

Experimental Protocols for pKa Determination

For researchers wishing to determine the precise pKa of this compound or other novel compounds, two common and reliable methods are potentiometric titration and NMR spectroscopy.

This is a highly precise and widely used method for pKa determination.[3][13]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology: [14][15]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in deionized water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). Ensure the base solution is carbonate-free.

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a temperature-controlled titration vessel.

-

Add the background electrolyte.

-

If necessary, adjust the initial pH of the solution to the acidic or basic end of the titration range using the strong acid or base.

-

Begin the titration by adding small, precise increments of the titrant (strong acid or base).

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the expected equivalence point by at least one pH unit.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be determined by finding the maximum of the first derivative of the titration curve.

-

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei as a function of pH.[16][17]

Principle: The chemical shift of a nucleus is sensitive to its electronic environment. Protonation or deprotonation of a nearby functional group alters this environment, leading to a change in the chemical shift. By plotting the chemical shift against the pH, a sigmoidal curve is obtained, and the inflection point of this curve corresponds to the pKa.

Detailed Methodology: [16][17][18]

-

Sample Preparation:

-

Prepare a series of buffer solutions with precisely known pH values spanning the range of interest (e.g., from pH 6.0 to 9.0 in 0.2 pH unit increments).

-

Dissolve a constant, known concentration of this compound in each of these buffer solutions. A small amount of a reference compound (e.g., DSS or TSP) for chemical shift referencing should also be included.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional proton (¹H) NMR spectrum for each sample at a constant temperature. Due to the deuteration of this compound, ¹H NMR will primarily show the signals of any residual protons and the reference compound. For a deuterated compound, ¹³C or ¹⁵N NMR might be more appropriate if those nuclei are present and observable.

-

-

Data Analysis:

-

Identify a resonance signal that shows a significant change in chemical shift as a function of pH.

-

Plot the chemical shift (δ) of this resonance against the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal function. The inflection point of the resulting curve will give the pKa value.

-

The general workflow for determining the pKa of a compound like this compound can be visualized as follows:

Implications for Drug Development and Research

The use of this compound in drug development and research, particularly in applications requiring pH control, necessitates an understanding of its pKa.

-

In Vitro Assays: For enzyme kinetics, cell-based assays, and other in vitro studies, maintaining a stable physiological pH is paramount. Using this compound as a buffer requires consideration of its potentially higher pKa compared to unlabeled HEPES, especially when working in D₂O-based solvents for NMR studies.

-

Formulation Development: While less common, if this compound were to be considered as an excipient in a deuterated drug formulation, its pKa would be a critical parameter for predicting the stability and solubility of the active pharmaceutical ingredient (API).

-

NMR-Based Screening: In NMR-based fragment screening or binding studies, where D₂O is often used as the solvent, this compound can serve as a non-interfering buffer. Accurate knowledge of its pKa is essential for preparing buffers at the desired pD (the equivalent of pH in D₂O).

Conclusion

This compound is a valuable tool for researchers, primarily as an internal standard and tracer. While its direct application as a pH buffer is less common than its non-deuterated counterpart, understanding its pKa is crucial for its appropriate use in pH-sensitive applications, especially in D₂O-based systems. The deuterium isotope effect leads to an expected increase in the pKa of this compound compared to HEPES. For precise applications, experimental determination of the pKa using methods such as potentiometric titration or NMR spectroscopy is recommended. This guide provides the theoretical background and practical methodologies to enable researchers to effectively utilize this compound in their studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HEPES - Wikipedia [en.wikipedia.org]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Deuterium Isotope Effect on the Dissociation of Weak Acids in Water and Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. HEPES for buffer solutions [itwreagents.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of High-Purity HEPES-d18: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental outcomes. This in-depth guide provides a comprehensive overview of commercial suppliers for high-purity HEPES-d18, its technical specifications, and detailed experimental considerations for its application in key research areas.

This compound, the deuterated analog of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, serves as an essential tool in various scientific disciplines. Its primary applications include its use as a buffering agent in cell culture media, as an internal standard in mass spectrometry-based quantification, and in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of deuterium atoms provides a distinct mass shift and unique NMR properties, making it invaluable for sensitive and precise measurements.

Commercial Supplier Landscape for High-Purity this compound

A number of reputable commercial suppliers offer high-purity this compound for research and development purposes. The selection of a supplier often depends on the specific requirements of the application, including the desired level of isotopic and chemical purity, available quantities, and required documentation. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity | Molecular Weight | CAS Number |

| Sigma-Aldrich (Merck) | This compound | 98% | 98% (CP) | 256.42 | 203805-87-2 |

| MedchemExpress | This compound | Not specified | 99.90% | 256.42 | 203805-87-2 |

| Cambridge Isotope Laboratories, Inc. | HEPES (D18, 98%) | 98% | 98% | 256.42 | 203805-87-2 |

CP denotes "chemically pure". Data compiled from publicly available information on supplier websites.

Key Technical Specifications and Data

The utility of this compound is intrinsically linked to its purity. Both isotopic and chemical purity are critical parameters that can influence experimental results.

| Parameter | Specification | Importance |

| Isotopic Purity (atom % D) | Typically ≥ 98% | Ensures a distinct and measurable mass difference from the non-deuterated analog, which is crucial for mass spectrometry and NMR applications. |

| Chemical Purity | Typically ≥ 98% | Minimizes the presence of impurities that could interfere with biological assays, analytical measurements, or spectroscopic analyses. |

| Molecular Formula | C₈D₁₈N₂O₄S | Defines the chemical composition of the deuterated molecule. |

| Molecular Weight | 256.42 g/mol | The increased mass compared to non-deuterated HEPES (238.30 g/mol ) is a key feature for its use as an internal standard. |

Experimental Protocols and Methodologies

The successful application of this compound necessitates the use of appropriate experimental protocols. While specific parameters may require optimization based on the experimental setup, the following sections provide detailed methodologies for its primary applications.

Use of this compound as a Buffer in Cell Culture

While the primary function of HEPES as a buffer is independent of its isotopic composition, the use of this compound may be relevant in studies involving metabolic tracing or when precise control over all isotopic labels is required.

Protocol for Preparing a this compound Buffered Cell Culture Medium:

-

Reconstitution: Prepare a stock solution of this compound (e.g., 1 M) by dissolving the powder in high-purity water (e.g., Milli-Q or equivalent).

-

pH Adjustment: Adjust the pH of the stock solution to the desired physiological range (typically 7.2 - 7.4) using a sterile solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).

-

Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm filter.

-

Addition to Medium: Aseptically add the sterile this compound stock solution to the cell culture medium to achieve the final desired concentration, which is typically in the range of 10-25 mM.

-

Final pH Check: After the addition of all supplements, confirm that the final pH of the medium is within the optimal range for the specific cell line being cultured.

Use of this compound as an Internal Standard in Mass Spectrometry

Deuterated compounds are ideal internal standards for quantitative mass spectrometry as they co-elute with the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z).

Protocol for Quantitative Analysis using this compound as an Internal Standard:

-

Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Working Standard Preparation: Prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of the non-deuterated HEPES analyte. These will be used to generate a calibration curve.

-

Sample Preparation: To each unknown sample, add a precise volume of the this compound stock solution to achieve the same final concentration as in the working standards.

-

LC-MS/MS Analysis:

-

Inject the prepared standards and samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

-

Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both HEPES and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the working standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Application of this compound in Biomolecular NMR Spectroscopy

Deuteration is a powerful technique in NMR spectroscopy for simplifying complex spectra and for studying the dynamics of macromolecules.

Considerations for using this compound in Protein NMR:

-

Solvent Exchange: When preparing a protein sample for NMR in a deuterated buffer, it is crucial to ensure complete exchange of labile protons on the protein with deuterium from the solvent. This is typically achieved by lyophilizing the protein from a D₂O-based solution multiple times.

-

Buffer Preparation: Prepare the NMR buffer using D₂O and this compound to the desired concentration and pH (note that the pKa of buffers can shift in D₂O). The pH is typically read on a standard pH meter and reported as the "pD" (pD = pH reading + 0.4).

-

NMR Experiments: The use of a deuterated buffer like this compound is particularly advantageous in experiments that focus on observing the amide protons of the protein, as it reduces the interference from solvent protons. It is a standard component in the buffer for many structural and dynamic NMR studies.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for high-purity this compound can be streamlined by following a logical workflow that considers key technical and practical aspects.

Caption: Logical workflow for selecting a commercial supplier of this compound.

An In-depth Technical Guide to the Safety and Handling of HEPES-d18 Powder

This guide provides comprehensive safety and handling information for HEPES-d18 powder, a deuterated form of the widely used biological buffer, N-(2-Hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid). It is intended for researchers, scientists, and drug development professionals who work with this compound. This document outlines the material's properties, potential hazards, safe handling procedures, and emergency response protocols.

Chemical and Physical Properties

This compound is a deuterated analog of HEPES, where 18 hydrogen atoms have been replaced with deuterium. This isotopic labeling is useful in various research applications, including nuclear magnetic resonance (NMR) spectroscopy and as an internal standard in mass spectrometry.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈D₁₈N₂O₄S | [2] |

| Molecular Weight | 256.42 g/mol | [2] |

| Appearance | White to off-white solid powder | |

| Melting Point | 209 - 215 °C | [3] |

| Solubility | Soluble in water | [3] |

| pKa (at 25 °C) | ~7.5 | [4] |

| Useful pH Range | 6.8 - 8.2 | [4] |

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, the safety profile is considered to be very similar to that of non-deuterated HEPES. Based on available data for HEPES, the compound is of low acute toxicity. A study on the intravenous administration of HEPES in rats showed no mortality at doses up to 2000 mg/kg.[5]

Key Safety Concerns:

-

Phototoxicity: The most significant hazard associated with HEPES-containing solutions is phototoxicity. Upon exposure to ambient light, particularly in the presence of riboflavin, HEPES can generate hydrogen peroxide (H₂O₂), a cytotoxic compound.[4] This can adversely affect cell cultures and experimental results.

-

Inhalation: As with any fine powder, inhalation of this compound dust may cause respiratory irritation.[3]

-

Eye and Skin Contact: Direct contact with the powder or concentrated solutions may cause mild irritation to the eyes and skin.

Recommended Personal Protective Equipment (PPE)

| Item | Specification |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | NIOSH/MSHA-approved respirator for dusts if ventilation is inadequate. |

| Skin and Body Protection | Laboratory coat. |

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

-

Handle in a well-ventilated area to minimize dust inhalation.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from strong oxidizing agents.

-

Solutions containing HEPES should be protected from light to prevent the generation of hydrogen peroxide.

Storage:

-

Store the powder in a tightly sealed container.

-

Keep in a cool, dry place, away from moisture.

-

Store solutions in the dark or in amber-colored containers. For long-term storage, aliquoting and freezing at -20°C or below is recommended.

Experimental Protocols: Phototoxicity Assessment

To assess the phototoxic potential of this compound, a standardized in vitro phototoxicity test, such as the OECD Test Guideline 432 (3T3 NRU Phototoxicity Test), is recommended.[6][7][8][9][10]

Objective: To determine the cytotoxic and phototoxic potential of a test substance by comparing its effect on cell viability in the presence and absence of light.

Methodology:

-

Cell Culture: Mouse fibroblast cell line Balb/c 3T3 is cultured to form a monolayer in 96-well plates.

-

Pre-incubation: The cells are incubated with various concentrations of the test substance (this compound) for a defined period (e.g., 1 hour). Two identical sets of plates are prepared.

-

Irradiation: One set of plates is exposed to a non-cytotoxic dose of simulated sunlight (UVA/Vis), while the other set is kept in the dark as a control.

-

Post-incubation: After irradiation, the cells are washed and incubated in a fresh medium for 24 hours.

-

Viability Assay: Cell viability is assessed using the Neutral Red Uptake (NRU) assay. This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.

-

Data Analysis: The concentration-response curves for both the irradiated and non-irradiated cells are compared to determine the phototoxic potential. A Photo-Irritation Factor (PIF) is calculated based on the IC50 values (the concentration that reduces cell viability by 50%).

First Aid and Emergency Procedures

| Situation | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |

| Spills | Wear appropriate PPE. Sweep up the powder, avoiding dust generation, and place it in a suitable container for disposal. |

| Fire | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. |

Visualizations

Hazard Identification and Response Workflow

Caption: Workflow for identifying and responding to hazards associated with this compound powder.

Signaling Pathway of this compound Phototoxic Byproduct (Hydrogen Peroxide)

Caption: Simplified signaling pathway initiated by the phototoxic byproduct of this compound.

Hydrogen peroxide generated from light-exposed HEPES solutions can act as a signaling molecule, leading to oxidative stress and the modulation of various cellular pathways.[11][12][13][14] This can result in a range of cellular responses, including apoptosis, inflammation, and altered metabolism, which can significantly impact experimental outcomes. Some studies also suggest that HEPES itself can influence lysosomal-autophagic activity and inflammatory signaling in cells.[15]

Disposal Considerations

Dispose of this compound powder and its solutions in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified professionals. Users should consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and up-to-date information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HEPES (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3786-0.25 [isotope.com]

- 3. fishersci.com [fishersci.com]

- 4. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 5. Evaluation of acute intravenous toxicity of HEPES: Is Good's buffer good and safe enough for clinical utilization in nuclear medicine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. scantox.com [scantox.com]

- 11. Hydrogen peroxide: a signaling messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pathways for Sensing and Responding to Hydrogen Peroxide at the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogen Peroxide Signaling in Physiology and Pathology [mdpi.com]

- 15. HEPES Buffer [sigmaaldrich.com]

An In-depth Technical Guide to the Deuterium Isotope Effect in HEPES-d18

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological and pharmaceutical research, maintaining precise and stable pH conditions is paramount. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer widely favored for its efficacy in the physiological pH range and its minimal interaction with biological systems.[1][2] The increasing use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) often necessitates the use of deuterated solvents, primarily deuterium oxide (D₂O), to minimize solvent interference. This has led to the widespread use of deuterated buffers, including HEPES-d18, the fully deuterated analogue of HEPES.

However, the substitution of protium (¹H) with deuterium (²H) introduces a significant physicochemical alteration known as the deuterium isotope effect (DIE). This effect manifests as a shift in the acid dissociation constant (pKa) of the buffer, which can have profound implications for experimental design and data interpretation. This technical guide provides a comprehensive overview of the deuterium isotope effect in this compound, offering quantitative data, detailed experimental protocols, and a discussion of the practical consequences for researchers.

The Deuterium Isotope Effect on the pKa of HEPES

The primary consequence of deuterating HEPES is an increase in its pKa value. This phenomenon is attributed to the lower zero-point energy of a D-O bond compared to an H-O bond, making the deuteron more strongly bound and thus less likely to dissociate.

Quantitative Data on pKa Shift

The pKa of standard HEPES (HEPES-h18) in water (H₂O) at 25°C is approximately 7.5.[1] In contrast, the formal pKa of HEPES in 100% deuterium oxide (D₂O) has been determined to be approximately 7.85. This represents a significant pKa shift (ΔpKa) of +0.35 units.

| Buffer | Solvent | pKa (at 25°C) |

| HEPES-h18 | H₂O | ~7.5 |

| This compound | D₂O | ~7.85 |

This shift means that a this compound buffer prepared in D₂O will have a higher pD (the equivalent of pH in D₂O) than a HEPES-h18 buffer of the same composition in H₂O. Researchers must account for this shift to ensure their experiments are conducted at the intended acidity.

Experimental Protocols

Accurate preparation and measurement of deuterated buffers are critical for reproducible research. The following protocols provide detailed methodologies for the preparation of a this compound buffer and the measurement of its pKa.

Preparation of a 50 mM this compound Buffer Solution (pD 7.4)

This protocol outlines the preparation of a 50 mM this compound buffer in D₂O with a target pD of 7.4.

Materials:

-

This compound, solid (isotopic purity ≥ 98%)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) solution in D₂O (e.g., 1 M)

-

Deuterated hydrochloric acid (DCl) solution in D₂O (e.g., 1 M)

-

Calibrated pH meter with a glass electrode

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound: Weigh the appropriate amount of solid this compound to achieve a final concentration of 50 mM in the desired volume of D₂O. For example, for 100 mL of buffer, dissolve 1.282 g of this compound (MW: 256.43 g/mol ) in approximately 80 mL of D₂O in a volumetric flask.

-

Stir to Dissolve: Place a magnetic stir bar in the flask and stir the solution until the this compound is completely dissolved.

-

pD Measurement and Adjustment:

-

Calibrate the pH meter using standard aqueous (H₂O) buffers (e.g., pH 4, 7, and 10).

-

Immerse the pH electrode in the this compound solution and allow the reading to stabilize. This initial reading is the "pH meter reading" (pH*) and not the final pD.

-

To obtain the actual pD, a correction factor is often applied: pD = pH* + 0.4 . Therefore, for a target pD of 7.4, the target pH meter reading should be 7.0.

-

Carefully add small aliquots of NaOD solution to increase the pD or DCl solution to decrease the pD. Stir the solution continuously and monitor the pH meter reading.

-

Continue the dropwise addition of NaOD or DCl until the pH meter reading is stable at the target value (e.g., 7.0 for a target pD of 7.4).

-

-

Final Volume Adjustment: Once the desired pD is reached, bring the solution to the final volume with D₂O in the volumetric flask.

-

Filtration and Storage: Filter the buffer solution through a 0.22 µm filter to sterilize and remove any particulates. Store the buffer at 4°C.

Measurement of the pKa of HEPES in D₂O

This protocol is adapted from the methodology used in "Practical corrections for p(H,D) measurements in mixed H₂O/D₂O biological buffers".

Materials:

-

HEPES acid form

-

HEPES sodium salt form

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Prepare Equimolar Solutions: Prepare separate stock solutions of the acid and sodium salt forms of HEPES in D₂O at a concentration of 50 mM.

-

Create a 1:1 Mixture: Mix equal volumes of the 50 mM HEPES acid and 50 mM HEPES sodium salt solutions. This 1:1 mixture will have a pD that is equal to the pKa of the buffer.

-

pD Measurement:

-

Calibrate the pH meter with standard aqueous (H₂O) buffers.

-

Immerse the electrode in the 1:1 HEPES mixture in D₂O and allow the reading to stabilize.

-

Record the stable pH meter reading (pH*).

-

-

Calculate the Formal pKa: The formal pKa in D₂O is the measured pD of the 1:1 mixture. As a general guideline for buffers with p(H,D) values below 8, the direct pH meter reading can be considered a reasonable approximation of the pD for accuracies within 0.1 units. For higher accuracy, the correction pD = pH* + 0.4 can be applied to the reading.

Impact on Biological Systems and Experimental Design

The shift in pKa upon deuteration of HEPES is not merely a technicality; it has tangible consequences for biological experiments. Many biological processes, particularly enzyme kinetics and protein stability, are highly pH-dependent.

A notable consequence of using D₂O as a solvent is the general stabilization of protein structures. This is attributed to the strengthening of hydrogen bonds in D₂O, which can lead to a more compact and rigid protein conformation. While this can be advantageous in preventing protein aggregation, it may also alter protein dynamics and function.

The pKa shift of the buffer itself can directly impact the ionization state of amino acid residues in a protein, especially those with pKa values near the buffer's pD. For example, the activity of an enzyme with a histidine in its active site (pKa ~6-7) could be significantly altered if the pD of the this compound buffer is not correctly adjusted to match the optimal pH in H₂O.

Visualization of Experimental Workflow

The following diagram illustrates the critical workflow for preparing a deuterated buffer and its application in a pH-sensitive biological assay, highlighting the importance of accounting for the deuterium isotope effect.

Caption: Workflow for preparing and using this compound buffer.

Conclusion

The use of this compound in deuterated environments is indispensable for a range of modern biophysical techniques. However, a thorough understanding and careful management of the deuterium isotope effect on its pKa are crucial for the accuracy and reproducibility of experimental results. By implementing the detailed protocols and considering the potential impacts on biological systems outlined in this guide, researchers can confidently utilize this compound to its full potential, ensuring that their data is both reliable and accurately interpreted. The shift in pKa is not an obstacle but a predictable physicochemical property that, when properly accounted for, allows for the precise control of acidity in deuterated solutions, thereby empowering researchers in their scientific endeavors.

References

The Unseen Hand: A Technical Guide to Deuterated Buffers in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biochemistry, where subtle changes can have profound impacts, deuterated buffers have emerged as a powerful, albeit often unseen, tool. The substitution of hydrogen with its heavier isotope, deuterium, in buffer components can significantly alter the physicochemical properties of the solvent and, consequently, the behavior of biomolecules. This technical guide delves into the core applications of deuterated buffers, providing in-depth insights into their effects on protein stability, enzyme kinetics, and their indispensable role in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Enhancing Protein Stability: The Deuterium Effect

One of the notable applications of deuterated buffers, specifically heavy water (D₂O), is their ability to enhance the thermal stability of proteins. This phenomenon, primarily attributed to the strengthening of hydrogen bonds and the hydrophobic effect in a deuterated environment, can be a significant advantage in various experimental setups and for the long-term storage of protein therapeutics.

Studies have consistently shown that proteins exhibit higher melting temperatures (Tm) in D₂O compared to H₂O. This increased stability is not due to changes in the intramolecular contacts within the protein itself, but rather a solvent effect. The stronger water-water (W···W) interactions in D₂O are thought to lower the solubility of nonpolar side chains, favoring a more compact, folded state.[1][2][3]

Table 1: Effect of Deuteration on Protein Thermal Stability

| Protein | Change in Melting Temperature (ΔTm) in D₂O (°C) | Reference |

| Various Proteins | +2 – 4 K | [1][2][3] |

| Phycocyanin | Destabilization by deuteration of nonexchangeable protons | [4] |

| Glutathione S-transferase | Destabilization by deuteration of nonexchangeable protons | [4] |

| Cytochrome P450cam | Destabilization by deuteration of nonexchangeable protons | [4] |

| Enzyme I-Ntr | Destabilization by deuteration of nonexchangeable protons | [4] |

It is crucial to note that while D₂O as a solvent generally enhances stability, the deuteration of non-exchangeable protons on the protein itself can have a destabilizing effect.[4]

Probing Enzyme Mechanisms: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium at or near the active site of an enzyme can lead to a change in the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE).[5] The C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it more difficult to break.[6] Consequently, if a C-H bond cleavage is the rate-determining step of an enzymatic reaction, substituting that hydrogen with deuterium will slow down the reaction, resulting in a "normal" KIE (kH/kD > 1).

The magnitude of the KIE can provide valuable information about the transition state of a reaction and help elucidate the catalytic mechanism.[7] For instance, a large KIE suggests that hydrogen transfer is a key part of the rate-limiting step. Conversely, the absence of a KIE (kH/kD ≈ 1) may indicate that C-H bond breaking is not rate-determining.

Table 2: Examples of Kinetic Isotope Effects in Enzyme Systems

| Enzyme | Substrate | KIE (kH/kD) | Significance | Reference |

| Trimethylamine Dehydrogenase | Trimethylamine | ~8.6 at high pH | Indicates a pH-dependent commitment to catalysis. | [8] |

| Spore Photoproduct Lyase | d4-SP TpT | Apparent (DV) KIEs observed | Reveals large conformational changes during catalysis. | [9] |

| Enzalutamide Metabolism (in HLM) | Enzalutamide vs. d3-Enzalutamide | Vmax significantly lower for d3-ENT | Slower metabolism of the deuterated drug. | [6] |

dot

References

- 1. uwo.scholaris.ca [uwo.scholaris.ca]

- 2. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 8. pH and Deuterium Isotope Effects on the Reaction of Trimethylamine Dehydrogenase with Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HEPES-d18 Buffer in Cell Culture

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely utilized in cell culture to maintain a stable physiological pH.[1][2] Its pKa of approximately 7.3 at 37°C makes it an effective buffer in the crucial pH range of 7.2 to 7.6, which is optimal for most cell lines.[1][3] HEPES is particularly valuable for providing extra buffering capacity during extended cell manipulations outside of a CO2 incubator, as its buffering capability is independent of carbon dioxide levels.[1][3]

HEPES-d18 is the deuterated form of HEPES, where 18 hydrogen atoms have been replaced by deuterium, a stable heavy isotope of hydrogen.[4] This isotopic labeling makes this compound an invaluable tool in advanced biomedical and pharmaceutical research. While functioning identically to its non-labeled counterpart in terms of buffering, this compound serves as a stable isotope-labeled internal standard for quantitative analyses using mass spectrometry (MS) or as a tracer in metabolic studies.[4][5] The use of deuterated compounds can help in studying drug metabolism, pharmacokinetic pathways, and enhancing analytical sensitivity.[5][6]

Quantitative Data Summary

This table provides a comparative summary of the key properties of standard HEPES and its deuterated analog, this compound.

| Property | HEPES | This compound |

| Chemical Formula | C₈H₁₈N₂O₄S | C₈D₁₈N₂O₄S |

| Molecular Weight | 238.30 g/mol [2] | 256.42 g/mol [7] |

| pKa (at 37°C) | ~7.3[3] | ~7.3 (assumed similar to HEPES) |

| Effective Buffering Range | pH 6.8 - 8.2[4][8][9] | pH 6.8 - 8.2 |

| Recommended Working Concentration in Cell Culture | 10 mM - 25 mM[1][3][10] | 10 mM - 25 mM |

| Toxicity | Potential cytotoxicity observed at concentrations >40 mM[10] | Expected to be similar to HEPES |

| Primary Application | Biological Buffer | Biological Buffer, Internal Standard for MS, Metabolic Tracer[4] |

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution

This protocol details the preparation of a sterile 1 M stock solution of this compound. This concentrated stock can be conveniently diluted into various cell culture media.

Materials:

-

This compound powder (Molecular Weight: 256.42 g/mol )

-

High-purity, sterile-filtered distilled water (dH₂O)

-

10 N NaOH solution for pH adjustment

-

Sterile 1 L graduated cylinder and beaker

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Sterile 0.22 µm syringe filter

-

Sterile storage bottles or conical tubes

Methodology:

-

Weighing: To prepare 1 liter of a 1 M this compound solution, weigh out 256.42 g of this compound powder.

-

Dissolution: Add the powder to a beaker containing approximately 800 mL of high-purity dH₂O. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.[8]

-

pH Adjustment:

-

Place the calibrated pH meter probe into the solution.

-

Slowly add 10 N NaOH dropwise while continuously stirring and monitoring the pH.

-

Adjust the pH to the desired value, typically 7.2 - 7.5 for cell culture applications.[1] Be cautious not to overshoot the target pH.

-

-

Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L.[8][11]

-

Sterilization:

-

Aliquoting and Storage:

Protocol 2: Preparation of Cell Culture Medium with this compound

This protocol describes how to use the 1 M this compound stock solution to supplement a cell culture medium.

Materials:

-

Sterile 1 M this compound stock solution (from Protocol 1)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes

-

Laminar flow hood or biological safety cabinet

Methodology:

-

Determine Final Concentration: Decide on the final desired concentration of this compound in your cell culture medium. The typical range is 10 mM to 25 mM.[1][3]

-

Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the 1 M stock solution needed.

-

C₁ = Concentration of stock solution (1 M or 1000 mM)

-

V₁ = Volume of stock solution to add (unknown)

-

C₂ = Desired final concentration (e.g., 25 mM)

-

V₂ = Final volume of cell culture medium (e.g., 500 mL)

-

Example Calculation for 25 mM in 500 mL: (1000 mM) * V₁ = (25 mM) * (500 mL) V₁ = (25 * 500) / 1000 = 12.5 mL

-

-

Supplementation:

-

Working in a laminar flow hood to maintain sterility, add the calculated volume (12.5 mL in the example) of the sterile 1 M this compound stock solution to your bottle of cell culture medium (e.g., 487.5 mL to make a final 500 mL).

-

Gently mix the medium by swirling the bottle.

-

-

Final Checks: If necessary, check the pH of the final supplemented medium to ensure it is within the desired physiological range. The osmolality should also be checked and adjusted if required, as adding HEPES will increase it.

-

Storage: Store the this compound supplemented medium at 2-8°C, protected from light.[2][14]

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for preparing and utilizing this compound buffer in a typical research setting.

Caption: Workflow for this compound buffer preparation and use in cell culture experiments.

References

- 1. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]

- 2. HEPES - Wikipedia [en.wikipedia.org]

- 3. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Deuterated Compounds [simsonpharma.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. HEPES (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3786-0.5 [isotope.com]

- 8. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. HEPES for cell culture [itwreagents.com]

- 10. HEPES Buffer Recipe | ENCO [enco.co.il]

- 11. goldbio.com [goldbio.com]

- 12. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. How long can HEPES buffer be stored after preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. Storage requirements for HEPES buffer CAS 7365-45-9 [vacutaineradditives.com]

Application Note: Utilizing HEPES-d18 for Enhanced-Quality Protein NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution. The quality of NMR data is highly dependent on the sample conditions, particularly the buffer composition. Proton-containing buffers can introduce significant background signals in ¹H-NMR spectra, obscuring signals from the protein of interest. This application note provides a detailed protocol for the use of deuterated HEPES (HEPES-d18) as a buffering agent in protein NMR spectroscopy to mitigate this issue and enhance spectral quality. The use of perdeuterated buffers like this compound is especially critical for experiments on larger proteins and for studies involving fragment-based drug discovery, where clear, unambiguous spectra are essential.

Introduction

In protein NMR, the high concentration of buffer components relative to the protein can lead to large solvent and buffer signals that overwhelm the protein signals, particularly in the aliphatic region of the ¹H spectrum.[1] A common strategy to overcome this is the use of deuterated buffers. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used zwitterionic buffer with a pKa that makes it suitable for maintaining a stable pH in the physiological range (6.8-8.2).[2] Its deuterated analogue, this compound, in which all 18 non-exchangeable protons are replaced with deuterium, is an excellent choice for protein NMR studies as it is "invisible" in ¹H-NMR spectra. This leads to cleaner spectra with reduced baseline distortion and improved signal-to-noise for the protein resonances.

Advantages of Using this compound in Protein NMR

-

Reduced Background Signals: The primary advantage is the elimination of strong buffer resonances from the ¹H-NMR spectrum, allowing for clearer observation of protein signals, especially those with low intensity.

-

Improved Spectral Quality: By reducing the overall proton signal intensity from the solvent, issues with dynamic range are minimized, leading to a flatter baseline and more accurate integration of protein peaks.

-

Enhanced Sensitivity for Weak Interactions: In fragment screening and ligand binding studies, the detection of small chemical shift perturbations or weak Nuclear Overhauser Effects (NOEs) is critical. A cleaner background afforded by this compound can make these subtle effects more readily observable.

-

Compatibility with Deuterated Proteins: The use of a deuterated buffer is highly complementary to studies involving deuterated proteins, a common strategy to reduce relaxation rates and improve spectral resolution for proteins larger than ~25 kDa.[3]

Experimental Protocols

Preparation of a 1 M this compound Stock Solution in D₂O

Materials:

-

This compound (perdeuterated, isotopic purity >98%)

-

Deuterium oxide (D₂O, 99.9%)

-

NaOD (40% in D₂O) or DCl (35% in D₂O) for pD adjustment

-

Calibrated pH meter with a glass electrode

-

Volumetric flask

-

Stir plate and stir bar

Procedure:

-

Weigh the appropriate amount of this compound powder to make a 1 M solution (Molecular Weight of this compound is approximately 256.42 g/mol ).

-

In a clean, dry beaker, dissolve the this compound powder in approximately 80% of the final desired volume of D₂O. For example, for 10 mL of a 1 M solution, use 8 mL of D₂O.

-

Place the beaker on a stir plate and stir until the powder is completely dissolved.

-

Calibrate the pH meter using standard aqueous (H₂O) buffers (e.g., pH 4, 7, and 10).

-

Immerse the pH electrode in the this compound solution and monitor the reading.

-

Adjust the pD of the solution to the desired value by adding small aliquots of NaOD (to increase pD) or DCl (to decrease pD).

-

pD Correction: The reading from a standard pH meter in a D₂O solution (pD) is related to the true pD by the following equation: pD = pH_reading + 0.4.[4] For example, to achieve a final pD of 7.4, adjust the pH meter reading to 7.0.

-